An In-depth Technical Guide to the Chemical Properties and Structure of Ethylenediamine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties and Structure of Ethylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) dihydrochloride (B599025), the dihydrochloride salt of ethylenediamine, is a versatile chemical compound with significant applications in pharmaceutical sciences, chemical synthesis, and biological research. Its utility stems from its bifunctional nature, acting as a potent chelating agent and a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and analytical methodologies related to ethylenediamine dihydrochloride. Detailed experimental protocols, quantitative data summaries, and visualizations of its chemical structure and relevant biological interactions are presented to serve as a critical resource for researchers and professionals in the field.
Chemical Structure and Identification
Ethylenediamine dihydrochloride is an organic salt formed from the reaction of ethylenediamine with two equivalents of hydrochloric acid.[1] The protonation of the two primary amine groups results in a dicationic species, ethylenediammonium, with two chloride counter-ions.
The chemical structure of ethylenediamine dihydrochloride is characterized by a central ethane (B1197151) backbone with an ammonium (B1175870) group at each end. The positive charges on the nitrogen atoms are balanced by two chloride ions.
Chemical Structure Visualization
Physicochemical Properties
The physical and chemical properties of ethylenediamine dihydrochloride are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 133.02 g/mol | [2] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility in Water | Highly soluble (e.g., 100 mg/mL) | [4][5] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
Structural and Spectroscopic Data
| Property | Data | Reference(s) |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Unit Cell Dimensions | a = 4.44 Å, b = 6.88 Å, c = 9.97 Å, β = 92° | [6] |
| ¹H NMR | A single peak corresponding to the chemically equivalent methylene (B1212753) protons is expected. | [7] |
| FTIR (Solid State) | Characteristic peaks for N-H stretching and bending, C-H stretching, and C-N stretching are observed. | [8][9] |
| Mass Spectrometry (EI) | Fragmentation is expected to occur via cleavage of the C-C and C-N bonds. | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of ethylenediamine dihydrochloride.
Synthesis of Ethylenediamine Dihydrochloride
This protocol describes the preparation of ethylenediamine dihydrochloride from ethylenediamine and hydrochloric acid.
Materials:
-
Ethylenediamine (C₂H₈N₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, dissolve a known amount of ethylenediamine in ethanol in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (2 molar equivalents) of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic.
-
A white precipitate of ethylenediamine dihydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven at a temperature below its decomposition point.
Determination of Melting Point
The melting point of ethylenediamine dihydrochloride, which is above 300 °C with decomposition, can be determined using a standard melting point apparatus following a modified USP Class Ia procedure.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Capillary tubes.
Procedure:
-
Finely powder a small amount of the dried ethylenediamine dihydrochloride.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10 °C/minute until the temperature is about 30 °C below the expected decomposition temperature.
-
Decrease the heating rate to 1-2 °C/minute.
-
Observe the sample for any changes, such as discoloration or shrinking, which indicate decomposition. The temperature at which decomposition is observed should be recorded.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Materials:
-
Ethylenediamine dihydrochloride
-
Distilled or deionized water
-
Shaker bath with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical method for quantification (e.g., titration, HPLC).
Procedure:
-
Add an excess amount of ethylenediamine dihydrochloride to a known volume of water in a sealed flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation can be used to aid separation.
-
Quantify the concentration of ethylenediamine dihydrochloride in the supernatant using a validated analytical method.
-
The determined concentration represents the aqueous solubility at the specified temperature.
X-ray Crystallography
To obtain the crystal structure, single crystals of sufficient quality are required.
Crystal Growth:
-
Prepare a saturated solution of ethylenediamine dihydrochloride in a suitable solvent system (e.g., water/ethanol mixture).
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered container.
-
Alternatively, slow cooling of a hot, saturated solution can also yield single crystals.
-
Once crystals of suitable size and quality have formed, they can be mounted for X-ray diffraction analysis.
Data Collection and Structure Determination:
-
A selected single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.[6]
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of ethylenediamine dihydrochloride is relatively simple due to the symmetry of the molecule.
Expected Spectrum: In a suitable deuterated solvent (e.g., D₂O), the four protons on the two methylene groups are chemically equivalent and are expected to give rise to a single singlet. The protons on the nitrogen atoms are exchangeable with the solvent and may or may not be observed, depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Interpretation of Key Peaks:
-
~3000 cm⁻¹: N-H stretching vibrations of the ammonium groups.
-
~2900 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
~1600-1500 cm⁻¹: N-H bending vibrations.
-
~1400 cm⁻¹: C-H bending (scissoring) vibrations.
-
~1000 cm⁻¹: C-N stretching vibrations.
The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.[8][9]
Mass Spectrometry
Electron ionization (EI) mass spectrometry can be used to determine the fragmentation pattern of the molecule.
Expected Fragmentation: Upon electron impact, the ethylenediammonium dication is unlikely to be observed directly. Instead, fragmentation of the neutral ethylenediamine molecule (formed by deprotonation in the ion source) is expected. Key fragmentation pathways would involve:
-
α-cleavage: Cleavage of the C-C bond, leading to the formation of a [CH₂NH₂]⁺ fragment (m/z = 30). This is often the base peak for primary amines.
-
Cleavage of the C-N bond.
Role in Biological Systems and Drug Development
Ethylenediamine dihydrochloride and its parent compound, ethylenediamine, play important roles in biological research and drug development, primarily due to their ability to act as chelating agents and their use as scaffolds in medicinal chemistry.
Chelation and Modulation of Metal-Dependent Pathways
Ethylenediamine is a bidentate chelating agent, meaning it can form two coordinate bonds with a single metal ion through its two nitrogen atoms.[1] This chelation can sequester metal ions, thereby modulating the activity of metal-dependent enzymes and signaling pathways.[10][11] For example, by chelating zinc ions, ethylenediamine derivatives can influence the activity of zinc-dependent enzymes that play roles in various cellular processes.
References
- 1. Structure-activity studies on the potentiation of benzodiazepine receptor binding by ethylenediamine analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 6. thinksrs.com [thinksrs.com]
- 7. Ethylenediamine dihydrochloride(333-18-6) 1H NMR spectrum [chemicalbook.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. US2760979A - Process for manufacturing ethylenediamine hydrochloride - Google Patents [patents.google.com]
- 10. store.astm.org [store.astm.org]
- 11. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
